molecular formula C12H7NO2 B3193292 1H-Carbazole-1,4(9H)-dione CAS No. 70377-05-8

1H-Carbazole-1,4(9H)-dione

Cat. No.: B3193292
CAS No.: 70377-05-8
M. Wt: 197.19 g/mol
InChI Key: OEYRAYKXZFYTQR-UHFFFAOYSA-N
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Description

Significance of the Carbazole (B46965) Skeleton in Heterocyclic Chemistry

The carbazole skeleton, a tricyclic aromatic heterocycle, is a cornerstone in the field of heterocyclic chemistry. ijrpc.comechemcom.com Its rigid and planar structure, coupled with the electron-rich nitrogen atom, imparts unique electronic and photophysical properties to its derivatives. nih.govmdpi.com Carbazoles are found in a variety of natural products, including alkaloids from the Rutaceae family, and serve as a crucial pharmacophore in many biologically active compounds. ijrpc.combeilstein-archives.org The versatility of the carbazole framework allows for a wide range of chemical modifications, particularly at the nitrogen atom and the aromatic rings, enabling the synthesis of a diverse library of compounds with applications in medicinal chemistry and materials science. echemcom.commdpi.com

The significance of the carbazole nucleus is underscored by its presence in numerous compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties. ijrpc.comechemcom.comnih.gov This has led to its designation as a "privileged scaffold" in drug discovery, signifying its ability to bind to multiple biological targets. nih.gov Furthermore, carbazole-based polymers have gained considerable attention for their excellent photoactive and electroactive properties, making them suitable for applications in organic electronics such as light-emitting diodes (LEDs) and photovoltaic devices. mdpi.com

Overview of Carbazole-1,4-quinone Derivatives and Structural Motifs

Within the broad family of carbazole derivatives, carbazole-1,4-quinones represent a significant subclass characterized by a quinone moiety fused to the carbazole framework. This structural motif combines the properties of both the carbazole and the quinone, a class of compounds known for their redox activity. rsc.orgwikipedia.org The fusion of these two systems results in compounds with unique electronic characteristics and biological activities.

The general structure of carbazole-1,4-quinones features a cyclohexa-2,5-diene-1,4-dione ring fused to the carbazole core. chemspider.com Variations in this basic structure arise from substitutions on both the carbazole and the quinone rings. For instance, the synthesis of 6-hydroxy-1H-carbazole-1,4(9H)-diones has been reported, highlighting the potential for functionalization at the 6-position of the carbazole ring. nih.gov Similarly, methods have been developed for the synthesis of carbazole-1,4-quinones with substituents at the 5-, 6-, 7-, and/or 8-positions. nih.gov These modifications can significantly influence the biological and chemical properties of the resulting compounds.

Historical Perspective of 1H-Carbazole-1,4(9H)-dione Research

While the parent carbazole was discovered in the 19th century, dedicated research into specific derivatives like this compound and its analogs is a more recent endeavor. echemcom.commdpi.com Early research on carbazoles primarily focused on their isolation from natural sources and the exploration of their basic chemical properties. The synthesis of carbazole-1,4-quinone alkaloids, such as koeniginequinones A and B, marked a significant step in the exploration of this class of compounds. nih.gov

A notable development in the synthesis of carbazole-1,4-quinones was the use of a tandem ring-closing metathesis with a dehydrogenation reaction sequence. nih.gov This method provided a convenient route to these complex molecules. Subsequent research has focused on the synthesis and evaluation of various substituted carbazole-1,4-quinones for their potential biological activities, including antifungal and antiproliferative properties. nih.govnih.gov

Contextualizing this compound as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of more complex carbazole derivatives. Its chemical structure, featuring a reactive quinone system and a modifiable carbazole nitrogen, allows for a variety of chemical transformations. chemicalbook.com

A key application of this compound is as an intermediate in the synthesis of 1-Hydroxy Carvedilol, a metabolite of the cardiovascular drug Carvedilol. chemicalbook.com This highlights the importance of this compound in accessing pharmaceutically relevant molecules. The dione (B5365651) functionality provides sites for nucleophilic addition and other reactions, enabling the construction of more elaborate molecular architectures. The carbazole nitrogen can also be a site for substitution, further expanding the synthetic possibilities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-carbazole-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13-12/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYRAYKXZFYTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545706
Record name 1H-Carbazole-1,4(9H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70377-05-8
Record name 1H-Carbazole-1,4(9H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Carbazole 1,4 9h Dione and Its Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of 1H-carbazole-1,4(9H)-dione and its derivatives often involve the formation of the carbazole (B46965) ring system in a straightforward manner from acyclic or simpler cyclic precursors.

Reductive Acylation of Quinones

Condensation Reactions Involving Benzo-1,4-quinone and Amines

The reaction of benzo-1,4-quinone with amines is a known method for the synthesis of substituted quinones. researchgate.netwikipedia.orgresearchgate.net In the context of carbazole-1,4-dione synthesis, this would involve the condensation of a suitable aminobenzene derivative with benzo-1,4-quinone. The reaction between 2,5-dihydroxy- nih.govokstate.edu-benzoquinone and secondary amines, such as morpholine, proceeds via an ipso-substitution mechanism to yield 2,5-diamino compounds. rsc.org While not a direct route to the carbazole ring, this highlights the reactivity of benzoquinones with amines, a principle that could be extended to form the carbazole nucleus with appropriately substituted starting materials. For instance, the reaction of 2,5-dichloro-1,4-benzoquinone (B146525) with pyrrolidine (B122466) unexpectedly yields 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone as the major product. researchgate.net

Dehydrogenation of Tetrahydrocarbazole Precursors

A common and effective strategy for synthesizing carbazoles involves the dehydrogenation of their corresponding 1,2,3,4-tetrahydrocarbazole (B147488) precursors. okstate.edusciencemadness.org Tetrahydrocarbazoles are readily prepared through methods like the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with a cyclohexanone (B45756). okstate.eduorgsyn.org The subsequent aromatization to the carbazole can be achieved using various dehydrogenating agents.

Palladium on charcoal (Pd/C) is a frequently used catalyst for this transformation, often carried out at elevated temperatures in a high-boiling solvent like cumene. okstate.edusciencemadness.org Other methods for dehydrogenation include the use of chloranil (B122849) in xylene. okstate.edu The efficiency of the dehydrogenation can be influenced by substituents on the tetrahydrocarbazole ring. For example, a large group in the 4-position of the cyclohexanone precursor does not hinder the initial condensation but can affect the subsequent aromatization, sometimes leading to side reactions like dealkylation if palladium catalysis is used. okstate.edu

PrecursorDehydrogenation Agent/CatalystProductReference
1,2,3,4-Tetrahydrocarbazole10% Pd/C in cumeneCarbazole sciencemadness.org
3-t-Butyl-1,2,3,4-tetrahydrocarbazolePalladium on charcoal3-t-Butylcarbazole okstate.edu
1,2,3,4-TetrahydrocarbazoleChloranil in xyleneCarbazole okstate.edu

Hetero-Diels-Alder Reactions with Indoloquinones

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, including the carbazole framework. metu.edu.trbeilstein-journals.org In the context of this compound synthesis, a hetero-Diels-Alder reaction involving an indoloquinone as a dienophile or diene could be a viable approach. Oxidation of 2- and 3-hydroxycarbazoles with Frémy's salt yields the corresponding ortho-carbazolequinones, which can then act as carbodienophiles in Diels-Alder reactions to create more complex benzocarbazolequinone structures. nih.gov While this specific example leads to ortho-quinones, it demonstrates the principle of using carbazole-based quinones in cycloaddition reactions. The Diels-Alder reaction of indole-based dienes with various dienophiles has been explored for the synthesis of functionalized carbazoles, with reaction conditions optimized for catalysts, solvents, and temperature to achieve high yields. metu.edu.tr

Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium, has emerged as a versatile and efficient tool for the synthesis of carbazoles and their derivatives, including the carbazole-1,4-dione skeleton.

Palladium-Mediated Cyclization and Coupling Reactions

Palladium-catalyzed reactions offer several pathways to the carbazole nucleus. One-pot tandem reactions combining Buchwald-Hartwig amination and direct arylation have been developed for the synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org These methods can be advantageous due to reduced reaction times and good functional group tolerance. organic-chemistry.org

Another approach involves the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines to form N-arylated carbazoles. beilstein-journals.orgnih.gov This method proposes a ring-opening of the cyclic iodonium salt by the amine, followed by a palladium-mediated intramolecular cross-coupling to form the carbazole ring. beilstein-journals.orgnih.gov

Furthermore, a tandem ring-closing metathesis and dehydrogenation reaction under an oxygen atmosphere has been developed for the synthesis of carbazole-1,4-quinones. researchgate.net This method has been successfully applied to the synthesis of the natural product murrayaquinone A. researchgate.net Palladium catalysts are also crucial in cyclocarbonylation reactions between iodo-propenylindoles and carbon monoxide to form the carbazole-1,4-quinone structure. researchgate.net

ReactantsCatalyst SystemProduct TypeReference
Anilines and 1,2-dihaloarenesMagnetically recoverable palladium nanocatalyst9H-Carbazoles organic-chemistry.org
Cyclic iodonium salts and anilinesPd(OAc)₂ with phosphine (B1218219) ligandsN-Arylated carbazoles beilstein-journals.orgnih.gov
Diene-substituted indolesGrubbs catalyst followed by O₂Carbazole-1,4-quinones researchgate.net
3-Iodo-2-propenylindole and COPd-catalyst with tributyl(vinyl)tinCarbazole-1,4-quinone intermediate researchgate.net

Iron-Mediated Cyclization Strategies

Iron-mediated reactions offer a powerful and often cost-effective approach for the construction of the carbazole nucleus. A notable example is the synthesis of carbazomycin G and carbazomycin H, which are carbazole-1,4-quinol alkaloids. researchgate.net The core carbazole structure is assembled through an iron-mediated arylamine cyclization. researchgate.net In this strategy, an appropriate arylamine is subjected to electrophilic substitution with an iron complex, which is followed by an oxidative iron-mediated cyclization to furnish the carbazole derivative. researchgate.net Subsequent oxidation of the resulting carbazole provides the corresponding carbazole-1,4-quinone. researchgate.net

Another relevant iron-mediated approach involves the direct iminoquinone cyclization, which has been utilized in an improved synthesis of carbazomycin A. rsc.org This method relies on consecutive iron-induced carbon-carbon and carbon-nitrogen bond formations to construct the carbocyclic ring system. rsc.org While not always directly yielding the dione (B5365651), these iron-mediated cyclizations are pivotal in forming the carbazole skeleton, which can then be readily oxidized to the desired this compound. The use of iron(III) chloride as a mild oxidant has also been explored in oxidative radical cyclization-cyclization reactions to form related polycyclic isoindole derivatives, highlighting the versatility of iron reagents in such transformations. mdpi.com

Rhodium-Catalyzed Annulation Methods

Rhodium catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems. While direct rhodium-catalyzed synthesis of this compound is not extensively documented, related rhodium-catalyzed reactions provide a conceptual framework. For instance, rhodium(II) azavinyl carbenes, generated from N-sulfonyl 1,2,3-triazoles, have been shown to react with olefins to produce cyclopropanes with high stereoselectivity. nih.gov This reactivity highlights the potential for rhodium carbenoids to participate in annulation strategies.

Furthermore, rhodium-catalyzed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to synthesize cyclopenta[b]indol-1(4H)-one derivatives. acs.org This process involves an aldehyde-directed C-H activation, demonstrating the utility of rhodium catalysis in building polycyclic indole frameworks. acs.org Although the final product is not a carbazole-1,4-dione, the principles of rhodium-catalyzed C-H functionalization and annulation could potentially be adapted to construct the target carbazole skeleton from appropriately substituted indole precursors.

Oxidative Cyclization Methodologies

Oxidative cyclization is a common and effective strategy for the synthesis of carbazoles and their quinone derivatives. These reactions often involve the formation of a key carbon-carbon bond to close the carbocyclic ring, followed by aromatization. A variety of oxidizing agents have been employed to facilitate these transformations.

In the total synthesis of murrayaquinone A, a carbazolequinone alkaloid, a key step involves a manganese(III) acetate (B1210297) mediated oxidative radical reaction of an N-benzylaminoquinone derivative with 2-cyclohexen-1-one. nih.gov This step constructs the indole ring at a late stage of the synthesis. nih.gov Similarly, molecular iodine in the presence of potassium carbonate has been used to promote the oxidative cyclization of thiosemicarbazones to form 1,3,4-thiadiazoles, showcasing iodine's utility as a cyclization agent. nih.gov

Other oxidative approaches include the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a dehydrogenative Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcones to afford polyfunctionalized carbazole derivatives. nih.gov The reaction proceeds through an initial DDQ-mediated oxidative dehydrogenation to form a reactive 3-vinylindole diene, which then undergoes a Diels-Alder reaction and subsequent aromatization. nih.gov

Photostimulated Reaction Pathways

Photochemical reactions offer unique pathways for the synthesis of complex molecules, often proceeding under mild conditions without the need for thermal activation. While the direct photochemical synthesis of this compound is not a widely reported method, related photochemical cyclizations of nitrogen-containing heterocycles suggest its feasibility.

For example, the photochemical synthesis of dihydroquinolinones has been achieved through a formal C(sp2)-H/C(sp3)-H hydroarylation, mediated by visible-light and an iridium photocatalyst. uct.ac.za Another relevant example is the photoinitiated reaction of ortho-substituted aryl azides with sodium 2-aminobenzoate, which leads to the formation of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines. researchgate.net This reaction proceeds through a cyclic keteneimine intermediate generated by photolysis of the aryl azide. researchgate.net The photochemistry of benzoyl-carbazole itself has been studied, revealing a photo-Fries rearrangement that produces carbazole among other products, indicating that the carbazole nucleus can be formed under photochemical conditions. rsc.org These examples of photochemically induced cyclizations and rearrangements provide a basis for developing novel photostimulated routes to the this compound scaffold.

Total Synthesis Strategies of Related Natural Products Incorporating the this compound Motif

The synthetic methodologies described above have been successfully applied to the total synthesis of several natural products containing the this compound or related carbazole frameworks.

Carbazomycins: The carbazomycin family of alkaloids has been a popular target for total synthesis. The total synthesis of carbazomycin B was achieved using a strategy that involved consecutive iron-induced C-C and C-N bond formation. rsc.org An improved route to carbazomycin A was also developed using a novel iron-mediated direct iminoquinone cyclization. rsc.org Other approaches to carbazomycins A and B have utilized a ytterbium-catalyzed Diels-Alder reaction of a (silyloxyvinyl)indole as a key step to construct the hydrocarbazolone skeleton, which is then aromatized. nih.gov A divergent strategy for the total synthesis of carbazomycins A-D has also been reported, featuring a key aryne-mediated carbazole formation. acs.org

Natural ProductKey Synthetic StrategyReference
Carbazomycin A & BIron-mediated iminoquinone cyclization rsc.org
Carbazomycin A & BYtterbium-catalyzed Diels-Alder reaction nih.gov
Carbazomycin A, B, C & DAryne-mediated carbazole formation acs.org
Carbazomycin G & HIron-mediated arylamine cyclization researchgate.net

Murrayaquinone A: This carbazolequinone alkaloid has been synthesized through various routes. One expedient synthesis utilized a novel oxidative free radical reaction mediated by Mn(OAc)3 for the late-stage construction of the indole ring. nih.gov Another approach involved a palladium-catalyzed intramolecular α-C-H alkenylation of an indole derivative to form the carbazole A ring. sioc-journal.cn

Natural ProductKey Synthetic StrategyReference
Murrayaquinone AMn(OAc)3 mediated oxidative radical cyclization nih.gov
Murrayaquinone APalladium-catalyzed intramolecular α-C-H alkenylation sioc-journal.cn

These total syntheses not only provide access to these biologically important molecules but also showcase the utility and versatility of modern synthetic methods in constructing the this compound core.

Derivatization and Functionalization Strategies of 1h Carbazole 1,4 9h Dione

Substitution at the Carbazole (B46965) Ring System

Modification of the aromatic core of the carbazole-1,4-dione is a primary strategy for creating structural diversity. Substituents can be introduced at various positions on the benzene (B151609) ring portion (positions 5, 6, 7, and 8), influencing the electronic and steric nature of the molecule.

Research has demonstrated the synthesis of carbazole-1,4-quinones with substituents at the 5-, 6-, 7-, and/or 8-positions. nih.gov A notable example includes the synthesis of a 6-nitro analog, which was achieved as part of a broader effort to create a library of substituted carbazole-1,4-quinones. nih.gov Other specific examples of substitutions on the carbazole-1,4-dione framework include the synthesis of 6-hydroxy and 7-methoxy-3-methyl derivatives. nih.govacs.org The introduction of a hydroxyl group at the 6-position has been explored for its potential to create potent antifungal agents. nih.gov These substitutions are typically achieved through multi-step synthetic sequences starting from appropriately substituted indoles or anilines. For instance, the synthesis of substituted carbazole-1,4-quinones can be accomplished via a tandem ring-closing metathesis and dehydrogenation sequence. nih.gov

Table 1: Examples of Substituents on the Carbazole Ring System

Position Substituent Precursor/Method Reference
6 -OH Synthesis from appropriate precursors nih.gov
6 -NO₂ Tandem ring-closing metathesis/dehydrogenation nih.gov
7 -OCH₃ Not detailed acs.org

N-Alkylation and N-Functionalization

The nitrogen atom at the 9-position of the carbazole ring is a key site for functionalization. N-alkylation and the introduction of other functional groups can significantly alter the molecule's properties.

Standard N-alkylation of carbazoles can be achieved using various methods, including reactions with alcohols under Mitsunobu conditions or with alkyl halides in the presence of a base. researchgate.net For instance, the reaction of 9H-carbazole with ethyl chloroacetate (B1199739) can yield ethyl 2-(9H-carbazol-9-yl)acetate, demonstrating a straightforward N-functionalization. researchgate.net More complex side chains can also be introduced. A notable example is the synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, where a 2-hydroxy-3-(1-piperidinyl)propyl group is attached to the nitrogen. rsc.orgnih.gov This type of functionalization is often achieved by reacting the carbazole with haloalkyl oxiranes and amines. rsc.orgnih.gov

The choice of reaction conditions can influence the outcome, particularly the regioselectivity, in related heterocyclic systems. For example, studies on the N-alkylation of indazoles, a bioisostere of indole (B1671886), show that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide favors N-1 substitution. nih.gov Such principles are often transferable to the carbazole system.

Table 2: Reagents for N-Alkylation and Functionalization of Carbazoles

Reagent(s) Resulting Functional Group Reference
Alcohols, DEAD/PPh₃ (Mitsunobu) N-alkyl researchgate.net
Ethyl chloroacetate N-CH₂COOEt researchgate.net
(Haloalkyl)oxiranes, Amines N-propyl-2-ol-3-amine rsc.orgnih.gov

Introduction of Halogen Substituents

Halogenation represents another important functionalization strategy. Halogen atoms can serve as synthetic handles for further cross-coupling reactions or can directly influence the molecule's biological and electronic properties through steric and electronic effects.

The direct bromination of the carbazole aromatic ring can be effectively carried out using N-bromosuccinimide (NBS). researchgate.netrsc.org This reagent allows for selective electrophilic aromatic substitution on the electron-rich carbazole nucleus. researchgate.net Depending on the reaction conditions and the existing substituents on the carbazole, mono- or di-bromination can be achieved. researchgate.net For example, 3,6-dibromo-2-methoxy-5-methyl-9H-carbazole has been synthesized using this method. researchgate.net

While direct halogenation of the 1H-carbazole-1,4(9H)-dione parent is not extensively detailed, methods used for structurally similar compounds are highly relevant. For the related indane-1,3-dione, halogenation has been achieved using traditional reagents like N-chlorosuccinimide (NCS) and NBS, as well as greener methods involving trichloroisocyanuric or tribromoisocyanuric acid. nih.gov Furthermore, chlorinated analogs of 1,4-quinone derivatives have been noted for their potent biological activity, underscoring the value of this modification. nih.gov Halogens can also be introduced as part of a larger functional group, such as in N-ortho-halobenzyl derivatives, which have shown enhanced activity in certain contexts. nih.gov

Table 3: Common Reagents for Halogenation of Carbazoles and Related Structures

Reagent Halogen Introduced Target Ring Position Reference
N-Bromosuccinimide (NBS) Bromine Aromatic Ring (e.g., 3, 6) researchgate.netrsc.org
N-Chlorosuccinimide (NCS) Chlorine α-position to carbonyl (by analogy) nih.gov
Trichloroisocyanuric acid Chlorine α-position to carbonyl (by analogy) nih.gov

Incorporation of Heterocyclic Moieties

Fusing or attaching other heterocyclic rings to the carbazole-1,4-dione core is a powerful strategy to create complex, polycyclic systems with novel properties.

One common approach involves the derivatization of a functional group on the carbazole scaffold. For example, starting from 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole, condensation with thiourea (B124793) followed by cyclization with chloroacetic acid yields a fused thiazolidine (B150603) derivative. nih.govCurrent time information in Bangalore, IN. Similarly, reaction with thiosemicarbazide (B42300) and subsequent treatment with thionyl chloride can produce a fused nih.govrsc.orgCurrent time information in Bangalore, IN.thiadiazino derivative. nih.govCurrent time information in Bangalore, IN. Condensation of an acetyl-carbazole derivative with hydrazine (B178648) hydrate (B1144303) can also lead to the formation of a pyrazole (B372694) ring. Current time information in Bangalore, IN.

Hybridization with Other Pharmacophores

Creating hybrid molecules by combining the carbazole-1,4-dione scaffold with other known pharmacophores is a strategy aimed at developing multifunctional agents. This approach seeks to merge the properties of both parent molecules into a single chemical entity.

An example of this strategy is the synthesis of conjugates containing both a carbazole and a phenothiazine (B1677639) moiety. rsc.org Another approach involves linking the tetrahydrocarbazole scaffold with an aminoadamantane pharmacophore via a 2-hydroxypropylene spacer. rsc.org This is achieved by reacting 9-oxiranylmethyl-2,3,4,9-tetrahydro-1H-carbazoles with aminoadamantanes. rsc.org

The carbazole nucleus is also a core component of larger, more complex molecules. For instance, this compound is a known intermediate in the synthesis of 1-Hydroxy Carvedilol, a metabolite of Carvedilol. researchgate.net Carvedilol itself is a well-known drug that hybridizes a carbazole unit with a methoxyphenoxy-propanolamine side chain, which is responsible for its beta-adrenoceptor antagonist activity. researchgate.net

Spectroscopic and Structural Elucidation of 1h Carbazole 1,4 9h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including carbazole (B46965) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectra of carbazole derivatives, the chemical shifts (δ) of the protons are influenced by their position on the carbazole ring and the nature of any substituents. For the parent carbazole, protons on the aromatic rings typically appear in the downfield region (around 7.0-8.1 ppm). chemicalbook.comresearchgate.net For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons at positions 1 and 8 (H-1, H-8) of carbazole are observed around δ 7.3 ppm, H-2 and H-7 at δ 7.4 ppm, and H-3 and H-6 at δ 7.1 ppm. The NH proton of the pyrrole (B145914) nucleus gives a signal around δ 8.0 ppm. researchgate.net In N-substituted derivatives, such as 9-dodecyl-9H-carbazole, the aromatic protons appear at δ 8.11 (d), 7.47 (ddd), 7.41 (d), and 7.23 (td) ppm. rsc.org The alkyl chain protons appear in the upfield region, for example, the methylene (B1212753) group attached to the nitrogen (N-CH₂) resonates at δ 4.30 (t) ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. For the carbazole core, carbon signals appear in the aromatic region (δ 109-141 ppm). rsc.orgipb.pt In 9-dodecyl-9H-carbazole, characteristic peaks are observed at δ 140.8, 126.0, 123.2, 120.8, 119.1, and 109.1 ppm. rsc.org The presence of the dione (B5365651) functionality in 1H-carbazole-1,4(9H)-dione derivatives would introduce carbonyl carbon signals significantly downfield, typically in the range of δ 180-200 ppm. The specific chemical shifts are highly dependent on the solvent and substituents present on the carbazole framework. ipb.pt

CompoundNucleusSolventChemical Shifts (δ, ppm)
Carbazole ¹H NMRCDCl₃8.0 (NH), 7.4 (H-2,7), 7.3 (H-1,8), 7.1 (H-3,6) researchgate.net
Carbazole ¹³C NMRCDCl₃139 (C-9a), 130 (C-2), 125 (C-3,6), 123 (C-4a,4b), 121 (C-5), 120 (C-4,7), 110 (C-1,8) researchgate.net
9-dodecyl-9H-carbazole ¹H NMRCDCl₃8.11, 7.47, 7.41, 7.23 (aromatic), 4.30 (N-CH₂), 1.87, 1.39-1.19, 0.88 (alkyl chain) rsc.org
9-dodecyl-9H-carbazole ¹³C NMRCDCl₃140.8, 126.0, 123.2, 120.8, 119.1, 109.1 (aromatic), 43.5, 32.4, 30.04, 30.03, 30.01, 29.9, 29.8, 29.40, 27.8, 23.1, 14.6 (alkyl chain) rsc.org
3,6-dinitro-9-dodecyl-9H-carbazole ¹H NMRCDCl₃9.05 (d), 8.47 (dd), 7.53 (d) (aromatic), 4.41 (t), 1.93 (quin), 1.45-1.13, 0.86 (alkyl chain) rsc.org
3,6-dinitro-9-dodecyl-9H-carbazole ¹³C NMRCDCl₃144.8, 142.0, 123.2, 122.7, 117.9, 109.7 (aromatic), 44.4, 32.0, 29.69, 29.62, 29.5, 29.44, 29.39, 29.0, 27.3, 22.8, 14.2 (alkyl chain) rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In carbazole derivatives, characteristic absorption bands are observed for the N-H group, aromatic C-H bonds, and the C-N bond. The N-H stretching vibration in unsubstituted carbazole appears as a sharp band around 3419 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C-N stretching is observed around 1450 cm⁻¹. researchgate.net

For this compound derivatives, the most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) groups of the dione system. These C=O stretching vibrations are expected to appear in the region of 1650-1715 cm⁻¹. In the spectrum of 9-dodecyl-9H-carbazole, characteristic peaks include those for C-H stretching at 2919 cm⁻¹ and aromatic C=C bending vibrations at 746 and 719 cm⁻¹. rsc.org The synthesis of 1H-benzo[f]indazole-4,9-diones, which are structurally related to carbazole-diones, also relies on IR spectroscopy to confirm the presence of key functional groups during their synthesis. nih.gov

Compound/Derivative ClassFunctional GroupWavenumber (cm⁻¹)Reference
Carbazole N-H stretch~3419 researchgate.net
Carbazole C-N stretch~1450 researchgate.net
Carbazole N-H bend (out-of-plane)~727 researchgate.net
9-dodecyl-9H-carbazole C-H stretch (aliphatic)2919 rsc.org
9-dodecyl-9H-carbazole Aromatic C-H bend746, 719 rsc.org
1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole Derivatives C=O stretch(Disappearance noted upon reaction) mdpi.com
This compound Derivatives (Expected) C=O stretch (quinone)1650 - 1715

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental composition.

For carbazole derivatives, the mass spectrum typically shows a prominent molecular ion peak (M⁺). For example, in the electron ionization (EI) mass spectrum of 9-dodecyl-9H-carbazole, the molecular ion peak is observed at m/z = 335, with a base peak at m/z = 180 corresponding to a fragment. rsc.org Similarly, for 3,6-dinitro-9-dodecyl-9H-carbazole, the molecular ion appears at m/z = 425. rsc.org For this compound, the expected monoisotopic mass is 197.0477 g/mol . HRMS would be essential to confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass. The synthesis of various N-protected-3-aryl/heteroaryl carbazoles has been confirmed using HRMS analysis. rsc.org

CompoundIonization Methodm/z (Observed)InterpretationReference
This compound N/A (Calculated)197.0477Monoisotopic Mass
9-dodecyl-9H-carbazole EI (70eV)335[M]⁺ rsc.org
3,6-dinitro-9-dodecyl-9H-carbazole EI (70eV)425[M]⁺ rsc.org
N-formyl derivative of a thiadiazin-5-oxide carbazole MS360[M]⁺ mdpi.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared with the calculated theoretical values based on the proposed molecular formula to support the structural assignment.

For newly synthesized carbazole derivatives, elemental analysis is a standard characterization method. For example, for 9-dodecyl-9H-carbazole (C₂₄H₃₃N), the calculated elemental composition is C 85.91%, H 9.91%, and N 4.17%. The experimentally found values were C 86.03%, H 10.02%, and N 4.16%, which are in excellent agreement. rsc.org Similarly, for 3,6-dinitro-9-dodecyl-9H-carbazole (C₂₄H₃₁N₃O₄), the calculated values (C 67.74%, H 7.34%, N 9.87%) closely matched the found values (C 67.59%, H 7.42%, N 9.89%). rsc.org The structures of various 1H-benzo[f]indazole-4,9-dione derivatives, which are related quinone systems, were also confirmed through elemental analysis for C, H, and N. nih.gov

CompoundFormulaCalculated (%)Found (%)Reference
9-dodecyl-9H-carbazole C₂₄H₃₃NC: 85.91, H: 9.91, N: 4.17C: 86.03, H: 10.02, N: 4.16 rsc.org
3,6-dinitro-9-dodecyl-9H-carbazole C₂₄H₃₁N₃O₄C: 67.74, H: 7.34, N: 9.87C: 67.59, H: 7.42, N: 9.89 rsc.org

X-ray Crystallography of Related Carbazole Structures

Computational and Theoretical Studies on 1h Carbazole 1,4 9h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often based on Density Functional Theory (DFT), provide insights into the electron distribution and energy levels of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The energy and distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's nucleophilicity or electron-donating capability. youtube.com Conversely, the LUMO is the lowest energy orbital that is empty and relates to the molecule's electrophilicity or electron-accepting ability. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the distribution of the LUMO can be influenced by the presence of electron-withdrawing groups. mdpi.com In the case of 1H-Carbazole-1,4(9H)-dione, the dione (B5365651) functionality introduces strong electron-withdrawing character, which would be expected to lower the energy of the LUMO and influence its distribution. Computational studies on similar carbazole derivatives have shown that substitutions on the carbazole core can significantly alter the HOMO and LUMO energy levels and their gap. scientific.netdthujs.vn

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Carbazole Derivatives (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Carbazole-H-5.65-2.463.19
Carbazole-OH-5.81-2.523.29
Carbazole-SH-5.75-2.183.57
Carbazole-CH3-5.65-2.223.43

Note: This table presents illustrative data from computational studies on different carbazole derivatives to show the effect of substituents on FMO energies. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis-like bonding picture of bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides detailed insights into the charge distribution, hybridization, and donor-acceptor interactions within a molecule.

NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy associated with these interactions, calculated using second-order perturbation theory, indicates the strength of the electronic delocalization. uni-muenchen.de For carbazole derivatives, NBO analysis can reveal the extent of conjugation and the nature of the bonding between the nitrogen atom, the aromatic rings, and any substituents. In this compound, NBO analysis would be particularly useful for understanding the electronic interactions between the carbazole nitrogen, the aromatic system, and the electron-withdrawing carbonyl groups of the dione moiety.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a small molecule, such as a carbazole derivative, might interact with a biological target, typically a protein or enzyme. mdpi.comacs.orgnih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. pensoft.net These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Numerous studies have reported the molecular docking of carbazole derivatives with various biological targets, including enzymes implicated in cancer and diabetes. nih.govacs.org These studies have demonstrated that the carbazole scaffold can fit into the active sites of these enzymes and form stable interactions. For this compound, molecular docking could be employed to investigate its potential to bind to specific biological targets, with the dione moiety potentially forming crucial hydrogen bonds with amino acid residues in the binding site.

Mechanistic Computational Studies of Reactivity

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into the transition states, activation energies, and reaction pathways. acs.org For carbazole derivatives, computational studies have been used to elucidate the mechanisms of various reactions, such as electrophilic substitution and coupling reactions. nih.govacs.org

These studies often involve calculating the potential energy surface of a reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms. By identifying the lowest energy path on this surface, the reaction mechanism can be determined. For this compound, mechanistic computational studies could be used to understand its reactivity towards nucleophiles and electrophiles, the mechanism of its synthesis, and its potential to participate in cycloaddition reactions. For instance, DFT calculations can be employed to study the regioselectivity of reactions involving carbazole derivatives. mdpi.com

Prediction of Electronic and Optical Properties

Theoretical calculations are invaluable for predicting the electronic and optical properties of novel materials, guiding the design of molecules with specific characteristics for applications in optoelectronics. nih.govrsc.org Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.comnih.gov

These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities observed experimentally. mdpi.com For carbazole derivatives, theoretical studies have been instrumental in understanding how different substituents affect their absorption and emission properties. nih.govjnsam.comnsf.gov The electron-donating carbazole core combined with electron-accepting groups can lead to intramolecular charge transfer (ICT) transitions, which are important for applications in materials science. researchgate.netemu.edu.tr

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption. These predictions would be crucial for assessing its potential use in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

Mechanistic Investigations of Biological Activities of 1h Carbazole 1,4 9h Dione and Its Derivatives Non Clinical Focus

Antimicrobial Activity Studies

Derivatives of the 1H-carbazole-1,4(9H)-dione structure have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. Research has focused on understanding how these molecules exert their effects at a molecular level.

Antibacterial Activity: Mechanisms of Action

Carbazole (B46965) derivatives exhibit multifaceted mechanisms of antibacterial action. One proposed mechanism involves the disruption of bacterial cell membrane integrity. It is suggested that carbazole compounds can inhibit specific enzymatic processes within the membrane, leading to increased permeability. lmaleidykla.lt This disruption allows for an influx of free radicals, which can cause significant damage to intracellular components and ultimately violate the integrity of the bacterial cell. lmaleidykla.lt

The substitution pattern on the carbazole ring plays a critical role in the antibacterial efficacy. For instance, the presence of chloro and N-oxide groups has been associated with high activity. nih.gov Synthetic carbazoloquinones, such as 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, have shown notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov Studies have identified several derivatives that are highly effective against various bacterial strains.

Compound NameTarget BacteriaActivity (MIC)Reference
6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dioneStaphylococcus aureus50 µg/mL nih.gov
Murrayaquinone AStaphylococcus aureus50 µg/mL nih.gov
Murrayaquinone AEscherichia coliActive (MIC not specified) nih.gov
3-cyano-9H-carbazoleBacillus subtilis31.25 µg/mL lmaleidykla.lt
3-iodo-9H-carbazoleBacillus subtilis31.25 µg/mL lmaleidykla.lt
3,6-diiodo-9H-carbazoleBacillus subtilis31.25 µg/mL lmaleidykla.lt
1,3,6-tribromo-9H-carbazoleEscherichia coli31.25 µg/mL lmaleidykla.lt

Antifungal Activity: Mechanisms of Action

The antifungal properties of carbazole derivatives have also been extensively studied. The core mechanism is often linked to the specific chemical groups attached to the carbazole skeleton. For example, 6-hydroxy-1H-carbazole-1,4(9H)-diones have been synthesized and evaluated as potent antifungal agents. nih.gov

Research has shown that carbazole alkaloids isolated from natural sources, such as Murraya koenigii, exhibit high activity against pathogenic fungi like Candida krusei and Candida parapsilosis. nih.gov Synthetic derivatives have also demonstrated significant efficacy. A chloro-substituted derivative with an N-oxide group showed excellent activity against a range of fungi, suggesting that these functional groups are key to its mechanism of action. nih.gov While the precise molecular targets are still under investigation for many derivatives, the existing data highlights the potential of the carbazole-1,4-dione scaffold in developing new antifungal agents. nih.gov

Compound/Derivative ClassTarget FungiActivity/ObservationReference
6-hydroxy-1H-carbazole-1,4(9H)-dionesPathogenic fungiMany compounds showed good antifungal activity. nih.gov
Chloro-substituted carbazole derivative with N-oxide groupVarious fungiExcellent antifungal activity. nih.gov
Carbazole alkaloid from Murraya koenigiiCandida krusei, Candida parapsilosisHigh activity observed. nih.gov
Carbazole derivatives 20bBacillus subtilisPronounced activity with MIC of 3.9 µg/mL. nih.gov

Antituberculosis Activity: Mechanistic Insights

The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic agents. Oxygenated tricyclic carbazole derivatives have been identified as a promising class of compounds with significant activity against Mycobacterium tuberculosis. nih.gov

A study evaluating a series of 49 such derivatives found that twelve compounds showed significant anti-TB activity. The most potent among them were naturally occurring alkaloids and a synthetic derivative, which exhibited Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov A crucial finding from these studies is that the active compounds were largely non-toxic to mammalian Vero cells, indicating a selective mechanism of action against the mycobacteria. nih.gov While the exact molecular targets within M. tuberculosis have not been fully elucidated in these studies, the structure-activity relationship points towards the importance of the oxygenation pattern on the tricyclic system for potent activity. nih.gov

Compound NameActivity against M. tuberculosis (MIC₉₀)Reference
Clauszoline-M1.5 - 3.7 µM nih.gov
Murrayaline-C1.5 - 3.7 µM nih.gov
Carbalexin-C1.5 - 3.7 µM nih.gov
Synthetic carbazole derivative 221.5 - 3.7 µM nih.gov

Anticancer Activity Research

Carbazole derivatives, including those based on the this compound structure, have gained considerable interest as potential anticancer agents. nih.gov Their mechanism of action is often tied to their ability to interact with DNA and interfere with the function of critical enzymes involved in cancer cell proliferation. nih.gov

DNA Intercalation and Topoisomerase Inhibition

One of the primary mechanisms of anticancer activity for carbazole compounds is the inhibition of DNA topoisomerases, enzymes that regulate the topology of DNA and are vital for replication and transcription. nih.gov Some carbazole derivatives, possessing a planar aromatic structure, act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can physically block the progression of replication and transcription machinery.

However, research has revealed that DNA intercalation is not always a prerequisite for topoisomerase inhibition. nih.gov A study on the indolocarbazole antitumor agent NB-506 and a regio-isomeric analogue demonstrated this complexity. While NB-506 is a DNA-intercalating agent, its isomer, which has a relocated hydroxyl group, loses its ability to intercalate yet remains an extremely potent topoisomerase I poison. nih.gov This suggests that the drug can bind directly to the enzyme-DNA complex to stabilize it, preventing the re-ligation of the DNA strand. Both isomers were equally effective at maintaining the topoisomerase I-DNA covalent complexes, though they induced cleavage at different DNA sites. nih.gov This highlights that the DNA-binding and topoisomerase-poisoning activities of some carbazoles can be distinct mechanisms. nih.gov

Compound/DerivativeMechanism of ActionTarget EnzymeReference
EllipticineDNA intercalation, Topoisomerase inhibitionTopoisomerases nih.gov
NB-506 (Indolocarbazole)DNA intercalation and Topoisomerase I poisonTopoisomerase I nih.gov
Regio-isomer of NB-506Non-intercalating, potent Topoisomerase I poisonTopoisomerase I nih.gov
5,8-Dimethyl-9H-carbazole derivativesSelective inhibition of human topoisomerase ITopoisomerase I nih.gov
Edotecarin (Indolocarbazole)Induction of topoisomerase I-mediated DNA cleavageTopoisomerase I biomedpharmajournal.org

Interference with DNA-Dependent Enzymes

The ability of carbazole derivatives to interfere with DNA-dependent enzymes is a cornerstone of their anticancer potential. nih.gov Topoisomerases I and II are primary examples of such enzymes that are targeted by this class of compounds. nih.gov By inhibiting these enzymes, carbazole derivatives can introduce lethal DNA strand breaks, leading to apoptosis in cancer cells.

Studies on 5,8-Dimethyl-9H-carbazole derivatives confirmed their selective inhibition of human topoisomerase I, which triggered apoptosis as a final effect. nih.gov The versatility of the carbazole scaffold allows it to inhibit other DNA-dependent enzymes as well. For instance, certain tetrahydro-carbazole derivatives have been designed as inhibitors of the hepatitis C virus NS5B RNA-dependent RNA polymerase. scilit.com While this is an antiviral application, it underscores the broader capability of the carbazole structure to interact with the active sites of enzymes that use nucleic acid templates, a mechanism that is highly relevant in the context of anticancer research. The interference with these crucial cellular processes makes the this compound backbone a valuable template for the design of novel enzyme inhibitors.

Protein Kinase Modulation

Derivatives of the carbazole nucleus have been identified as potent modulators of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, making them a key target for therapeutic intervention.

High-throughput screening has identified inhibitors based on a 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione template as a novel class of inhibitors for the checkpoint kinase Wee1. nih.gov X-ray crystallography has shown that these compounds bind at the ATP site of the enzyme. Structure-activity relationship studies have demonstrated that while the maleimide (B117702) ring and the 4-phenyl group are crucial for potency, modifications to the carbazole ring can enhance selectivity. For instance, replacing the carbazole nitrogen with oxygen improves selectivity for Wee1 over the related checkpoint kinase Chk1. nih.gov Furthermore, adding lipophilic groups at the 2'-position of the phenyl ring enhances Wee1 potency. nih.gov

In another line of research, 9H-carbazole-1-carboxamides have been synthesized and characterized as potent and selective ATP-competitive inhibitors of Janus kinase 2 (JAK2). nih.gov Optimization of these compounds has led to derivatives with greater than 45-fold selectivity for JAK2 over other members of the JAK kinase family (JAK1, JAK3, TYK2). nih.gov

Additionally, substituted pyrrolo[3,4-a]carbazole-1,3-diones and pyrrolo[3,4-c]carbazole-1,3-diones have been evaluated for their inhibitory properties against Checkpoint 1 kinase (Chk1). nih.gov These studies suggest that the lower D heterocycle of the carbazole structure is not an absolute requirement for Chk1 inhibition, while modifications to the upper E heterocycle can be adapted within the ATP binding pocket of the enzyme. nih.gov

Table 1: Carbazole Derivatives as Protein Kinase Modulators

Compound Class Target Kinase Key Findings
4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones Wee1 Binds at the ATP site; modifications enhance potency and selectivity. nih.gov
9H-carbazole-1-carboxamides JAK2 Potent and selective ATP-competitive inhibitors. nih.gov

Telomerase Inhibition Strategies

Telomerase is a reverse transcriptase enzyme that maintains telomere length, and its activity is a critical factor in the immortalization of cancer cells. The inhibition of telomerase is therefore a significant strategy in oncology research. Carbazole derivatives have been investigated as potent telomerase inhibitors, primarily through the stabilization of G-quadruplex structures in telomeric DNA.

One such derivative, 3,6-bis(1-methyl-4-vinylpyridinium iodine) carbazole (BMVC), has been shown to stabilize the G-quadruplex structure of human telomeric DNA. nih.govacs.org Molecular dynamics simulations indicate that BMVC binds externally to both ends of the G-quartet, acting as a G-quadruplex stabilizer and, consequently, a telomerase inhibitor. nih.govacs.org

Another approach involves the development of hybrid molecules. Benzimidazole-carbazole conjugates have been synthesized and shown to have a high binding affinity for G-quadruplex DNA. researchgate.net These ligands protect the G-quadruplex DNA from nuclease degradation and demonstrate efficient telomerase inhibition in Telomeric Repeat Amplification Protocol (TRAP) assays, with some ligands showing IC50 values in the sub-micromolar range. researchgate.net Similarly, the synthesis of tetrahydrocarbazole-tethered triazoles has yielded compounds that target telomerase in human breast cancer cells. mdpi.com In silico analysis and subsequent in vitro assays confirmed that these derivatives can inhibit the enzymatic activity of telomerase. mdpi.com

Table 2: Telomerase Inhibition by Carbazole Derivatives

Compound/Derivative Mechanism of Action Target
3,6-bis(1-methyl-4-vinylpyridinium iodine) carbazole (BMVC) Stabilization of G-quadruplex structures. nih.govacs.org Human Telomeric DNA
Benzimidazole-carbazole conjugates High-affinity binding and stabilization of G-quadruplex DNA. researchgate.net G-Quadruplex DNA
Tetrahydrocarbazole-tethered triazoles Direct inhibition of enzymatic activity. mdpi.com Human Telomerase

Antiviral Activity Investigations

The broad biological activity of carbazoles extends to the inhibition of various viruses. Research has focused on identifying the specific mechanisms and viral targets of these compounds. doaj.orgresearchgate.net

A key strategy in antiviral drug development is to target viral enzymes essential for replication. A novel class of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors containing 2,3,4,9-tetrahydro-1H-carbazole scaffolds has been designed and synthesized. nih.gov Optimization of these structures, particularly at the C-1 position and the aromatic region, led to analogues with an IC50 of 550 nM against the HCV NS5B enzyme. nih.gov

Other carbazole derivatives have been shown to interfere with the early stages of the viral life cycle. In studies against Porcine Epidemic Diarrhea Virus (PEDV), certain carbazole derivatives were found to exert their inhibitory effect during the initial stages of infection, specifically by inhibiting the attachment of the virus to the host cells. nih.gov

Carbazole derivatives have demonstrated activity against a range of specific viral pathogens. nih.gov For instance, arylthiourea-carbazole derivatives have shown high inhibitory activity against HCV, particularly genotype 1b, with an EC50 value of 0.031 µM and a high selectivity index. nih.gov

Carbazole alkaloids have also been tested for their ability to inhibit the Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA in Raji cells. Several alkaloids showed potent, dose-dependent inhibitory effects. nih.gov Furthermore, the compound N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, known as GSK983, exhibited broad-spectrum antiviral activity, inhibiting the replication of human papillomaviruses (HPV) and Epstein-Barr virus (EBV) with EC50 values between 5 and 20 nM. nih.gov

Table 3: Antiviral Activity of Selected Carbazole Derivatives

Compound/Derivative Class Virus Target Mechanism/Activity Potency
Tetrahydro-1H-carbazole analogues Hepatitis C Virus (HCV) Inhibition of NS5B RNA-dependent RNA polymerase. nih.gov IC50 = 550 nM
Arylthiourea-carbazole derivatives Hepatitis C Virus (HCV) Genotype 1b Anti-HCV activity. nih.gov EC50 = 0.031 µM
GSK983 Human Papillomaviruses (HPV), Epstein-Barr Virus (EBV) Inhibition of viral replication. nih.gov EC50 = 5–20 nM

Antioxidant Mechanisms

Many carbazole derivatives exhibit significant antioxidant properties, which are often attributed to their ability to act as free radical scavengers. researchgate.netaip.org The nitrogen atom in the heterocyclic ring and the aromatic system are believed to contribute to this activity by donating electrons to neutralize reactive oxygen species.

The antioxidant capacity of various carbazole derivatives has been quantified using methods such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. researchgate.netaip.org For example, a synthesized carbazole derivative showed very strong antioxidant activity with an IC50 value of 14.26 µg/mL in a DPPH assay. aip.org The mechanism is thought to involve the reversible binding of the carbazole to enzymes or the direct scavenging of free radicals that can prevent chronic diseases. aip.org

In other applications, carbazole derivatives have been developed as high-temperature antioxidants for industrial uses, such as in lubricating oils. nih.gov Derivatives like 3,6-di-tert-butylcarbazole (B1356187) have been shown to significantly increase the oxidation induction period of lubricating oil, demonstrating better antioxidant effects than other alkylated carbazole derivatives. nih.gov The ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one has also been noted for its superior antioxidant activity in studies using the CUPric Reducing Antioxidant Capacity (CUPRAC) method. echemcom.com

Table 4: Antioxidant Activity of Carbazole Derivatives

Compound/Derivative Assay Method Key Finding IC50 Value
Synthesized Carbazole Derivative DPPH Strong free radical scavenging activity. aip.org 14.26 µg/mL
3,6-di-tert-butylcarbazole Rotary Pressure Vessel Oxidation Test Increased oxidation induction period of lubricating oil by 1.91 times. nih.gov N/A

Enzyme Inhibition Studies (e.g., 5-Lipoxygenase)

The inhibitory action of carbazole-related structures has also been explored against other classes of enzymes, such as 5-lipoxygenase (5-LOX). The 5-LOX enzyme is crucial in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. biorxiv.orgfrontiersin.org Inhibition of this enzyme is a key strategy for managing inflammatory conditions.

While direct studies on this compound as a 5-LOX inhibitor are not extensively detailed, research on related heterocyclic compounds provides insight into potential mechanisms. For example, various isoxazole (B147169) derivatives have been shown to be potent inhibitors of the 5-LOX pathway in a dose-dependent manner. biorxiv.orgnih.gov The mechanism often involves blocking the enzyme's active site, thereby preventing the synthesis of leukotrienes.

Furthermore, studies on coumarin (B35378) derivatives, which also feature a heterocyclic core, have identified compounds that are potent inhibitors of 5-LOX. nih.gov Kinetic studies of some of these inhibitors revealed a mixed or non-competitive type of inhibition with the 5-LOX enzyme. nih.gov Natural products like aethiopinone, a naphthoquinone, have also been identified as potent in vitro inhibitors of 5-LO from human neutrophils with an IC50 of 0.11 µM, suggesting that diverse chemical scaffolds can effectively target this enzyme. nih.gov These findings on related heterocyclic and aromatic structures suggest that the carbazole framework could be a promising scaffold for the design of novel 5-LOX inhibitors.

Table 5: Inhibition of 5-Lipoxygenase by Related Heterocyclic Compounds

Compound Class/Name Key Finding Type of Inhibition IC50 Value
Isoxazole Derivatives Potent, dose-dependent inhibition of 5-LOX. nih.gov N/A 8.47 µM (for compound C3)
7-Substituted Coumarins Potent in vitro 5-LOX inhibition. nih.gov Mixed or non-competitive N/A

Applications of 1h Carbazole 1,4 9h Dione Beyond Medicinal Chemistry

Utilization in Materials Science

The carbazole (B46965) scaffold is a well-established building block in the design of functional organic materials due to its excellent hole-transporting properties, high thermal stability, and tunable electronic structure. chemspider.comepa.gov These characteristics are fundamental to the development of organic electronics. While research specifically detailing the integration of 1H-Carbazole-1,4(9H)-dione into materials is still an emerging area, the known properties of carbazole derivatives suggest its potential utility.

Carbazole-based compounds are integral to the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov They are often employed as host materials for phosphorescent emitters or as hole-transporting layers, facilitating the efficient injection and movement of charge carriers within the device. epa.govnih.gov The dione (B5365651) structure of this compound could potentially influence the electronic properties, offering a pathway to new materials with tailored energy levels. The synthesis of various carbazole derivatives for applications in optoelectronic materials is an active area of research, suggesting a future where compounds like this compound could be explored for these purposes. beilstein-journals.org

Role in Dye Chemistry

The application of carbazole derivatives extends to the field of dye chemistry, particularly in the development of sensitizers for Dye-Sensitized Solar Cells (DSSCs). beilstein-journals.org In these devices, a dye molecule absorbs light and injects an electron into a semiconductor, initiating the process of current generation. Carbazole units are favored as electron-donor components in "D-π-A" (Donor-pi-Acceptor) dyes due to their strong electron-donating nature and ability to facilitate charge transfer.

While specific studies on this compound as a primary dye component are not widely reported, its structural features are relevant. The carbazole nitrogen acts as a donor, and the quinone system possesses electron-accepting characteristics, suggesting potential for intramolecular charge transfer, a key process for dye functionality. The synthesis of polyfunctionalized carbazoles for use as synthetic dyes is an established area of investigation, opening the door for future exploration of dione derivatives in this context. beilstein-journals.org

Photophysical and Photochemical Property Exploration

The photophysical and photochemical behavior of carbazole derivatives is the foundation of their use in materials and dye chemistry. These compounds are known for their fluorescence and have been investigated for processes like thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP). rsc.org

A study on benzoyl-carbazole, a related ketone derivative, revealed that the molecule undergoes photochemical rearrangements, such as the photo-Fries rearrangement, which can lead to the formation of other fluorescent products. rsc.org This highlights the photochemical reactivity of carbazole ketones. Furthermore, the study demonstrated solvent-dependent TADF, which is influenced by the stabilization of a charge transfer excited state in polar solvents. rsc.org

While the specific photophysical and photochemical properties of this compound have not been extensively detailed in publicly available literature, the behavior of analogous structures suggests a rich area for future research. Understanding the excited-state dynamics, fluorescence quantum yields, and photochemical stability of this dione will be crucial in determining its suitability for various optoelectronic applications.

Structure Activity Relationship Sar and Rational Design Principles

Influence of Substituent Position and Nature on Activity

The effect of substituents on the carbazole (B46965) nucleus is a key area of investigation. Studies on related carbazole structures, such as pyrrolo-carbazole diones and tetrahydrocarbazol-1-ones, offer valuable principles that are applicable to the 1,4-dione series.

In a significant study on 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione derivatives as inhibitors of the checkpoint kinase Wee1, researchers identified several crucial structural features for activity. nih.gov The retention of the maleimide (B117702) ring and a pendant 4-phenyl group was found to be necessary for inhibitory potency. nih.gov The study further detailed how specific substitutions could modulate this activity. For instance, incorporating lipophilic groups at the 2'-position of the pendant phenyl ring enhanced both the potency and selectivity for Wee1. nih.gov Furthermore, substitution at the carbazole nitrogen with C3-C5 alkyl groups was shown to favor selectivity for Wee1 over the related kinase Chk1, a critical factor in developing targeted therapies. nih.gov An isosteric replacement of the carbazole nitrogen with an oxygen atom was also well-tolerated and led to improved Wee1 selectivity. nih.gov

These findings are summarized in the table below:

Table 1: SAR of 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione Derivatives as Wee1 Inhibitors
Position/Modification Substituent Effect on Activity Reference
Core Structure Maleimide Ring & 4-Phenyl Group Essential for potency nih.gov
Carbazole Nitrogen C3-C5 Alkyl Groups Increased selectivity for Wee1 vs. Chk1 nih.gov
Carbazole Nitrogen Oxygen (Isosteric Replacement) Improved Wee1 selectivity nih.gov
4-Phenyl Ring 2'-Lipophilic Functionality Enhanced Wee1 potency and selectivity nih.gov

In a different context, studies on 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives as anti-prion agents also highlight the importance of substitution. Research has shown that the tricyclic aromatic ring is a fundamental requirement for anti-prion activity. For derivatives of the lead compound GJP14, modifications at the N9 position were critical. Specifically, derivatives bearing an N-ortho-halobenzyl group demonstrated significantly improved activity.

Stereochemical Considerations in Activity Profiles

The three-dimensional arrangement of atoms in a molecule can be a decisive factor in its interaction with a biological target. However, information regarding the specific stereochemical requirements for 1H-Carbazole-1,4(9H)-dione derivatives is not extensively documented in current literature.

While this finding pertains to a different carbazole derivative, it underscores that the importance of stereochemistry is context-dependent and linked to the specific biological target and mechanism of action. For carbazole-1,4-diones that act on specific enzyme active sites, such as kinases, stereoisomerism, particularly if chiral centers are introduced via substitution, would be expected to play a a more significant role. Further investigation is required to elucidate the stereochemical preferences for this class of compounds.

Rational Design for Enhanced Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the SAR of lead compounds. This approach has been successfully applied to the carbazole scaffold to generate molecules with superior properties. nih.goveurekaselect.com Carbazole-based molecules have been a focus for developing inhibitors of protein kinases (PKs), which are crucial targets in cancer therapy. nih.gov

The development of Wee1 kinase inhibitors based on the 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione template is a prime example of rational design. nih.gov Based on SAR data, medicinal chemists could systematically introduce modifications to improve both the strength of the inhibition (potency) and the ability to distinguish between different kinases (selectivity).

Key design strategies included:

Enhancing Target Affinity: The introduction of lipophilic substituents at the 2'-position of the phenyl ring led to more potent Wee1 inhibitors, likely by establishing favorable hydrophobic interactions within the ATP-binding site of the enzyme. nih.gov

Improving Selectivity: To minimize off-target effects, selectivity is paramount. The strategic addition of small alkyl groups to the carbazole nitrogen was found to increase selectivity for Wee1 over the closely related Chk1 kinase. nih.gov Similarly, the isosteric replacement of the carbazole nitrogen with oxygen also enhanced this selectivity profile. nih.gov

This systematic approach provides a clear blueprint for optimizing lead compounds. A similar rational approach was demonstrated in the optimization of a different class of dione-containing inhibitors, where substitutions on the aromatic rings of 1-phenyl-1H-naphtho[2,3-d] nih.govnih.govresearchgate.nettriazole-4,9-dione led to a highly potent dual inhibitor of IDO1 and TDO, two important targets in cancer immunotherapy.

The table below outlines some of the successful rational design strategies for carbazole-related compounds.

Table 2: Rational Design Strategies for Carbazole-Based Inhibitors
Lead Compound Class Target Design Strategy Outcome Reference
Pyrrolo-carbazole-dione Wee1 Kinase Incorporate 2'-lipophilic groups on phenyl ring Enhanced potency & selectivity nih.gov
Pyrrolo-carbazole-dione Wee1 Kinase Add C3-C5 alkyl groups to carbazole nitrogen Improved selectivity vs. Chk1 nih.gov
Tetrahydrocarbazol-1-one Prion Protein Introduce N-ortho-halobenzyl groups ~8-fold increase in potency

These examples collectively demonstrate that a rational, SAR-driven approach is a powerful tool for refining the pharmacological properties of compounds based on the this compound scaffold, paving the way for the development of novel and effective therapeutic agents. nih.gov

Q & A

What are the established synthetic routes for preparing 1H-carbazole-1,4(9H)-dione derivatives, and what key reagents are involved?

The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing carbazole derivatives. For example, carbazole derivatives can be reacted with aryl boronic acids under microwave irradiation (MWI) using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like 1,4-dioxane. Reflux conditions (e.g., 48 hours at 80–100°C) and bases such as Na₂CO₃ are critical for achieving high yields . Alternative methods include 1,3-dipolar cycloaddition reactions, where azides and alkynes are combined in toluene under reflux to form triazole-linked carbazole derivatives .

How are this compound derivatives characterized, and what analytical techniques resolve structural ambiguities?

Structural characterization employs:

  • FT-IR : Identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for quinone moieties) .
  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁵N NMR (including 2D HMBC) clarify regioselectivity and substituent positions. For example, δ ~12.06 ppm in ¹H-NMR indicates NH protons in carbazole derivatives .
  • Mass Spectrometry (MS) : EI or ESI+ modes confirm molecular ions and fragmentation patterns (e.g., loss of tert-butoxycarbonyl groups) .

How can reaction conditions be optimized to enhance yields of carbazole-quinone derivatives?

Key optimizations include:

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% improves cross-coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in cycloaddition reactions .
  • Reaction Time : Extended reflux durations (e.g., 48 hours for Suzuki reactions) ensure complete conversion .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times while maintaining yield .

How can researchers address contradictory spectral data in carbazole derivative characterization?

Contradictions in NMR signals (e.g., overlapping proton environments) are resolved via:

  • 2D NMR Techniques : HMBC and COSY correlations map long-range couplings and connectivity .
  • Deuteration Studies : Using DMSO-d₆ as a solvent clarifies exchangeable proton signals .
  • Comparative Analysis : Cross-referencing with known analogs (e.g., Murrayaquinone A) validates assignments .

What methodologies are used to evaluate the antibacterial activity of carbazole-quinone derivatives?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Derivatives like 3-methyl-1H-carbazole-1,4(9H)-dione show MIC values <10 µg/mL for S. aureus .
  • Time-Kill Curves : Assess bactericidal kinetics over 24 hours .
  • Structure-Activity Correlation : Electron-withdrawing groups (e.g., nitro) enhance activity by increasing electrophilicity .

How do substituent modifications influence the electrochemical properties of carbazole-quinone derivatives?

  • Redox-Active Moieties : Quinone groups enable pH-dependent voltammetric responses, as demonstrated in carbazole-based sensors. Substituents like bromine or methoxy groups tune redox potentials .
  • Electron-Withdrawing Groups : Enhance stability in oxidative environments, critical for sensor applications .

What strategies improve regioselectivity in carbazole derivatization reactions?

  • Directing Groups : tert-Butoxycarbonyl (Boc) protection at N9 directs electrophilic substitution to C3 or C6 positions .
  • Steric Effects : Bulky substituents (e.g., 3,7-dimethyloctadienyl) favor para-substitution in cycloaddition reactions .

How can computational methods aid in designing carbazole derivatives with targeted bioactivity?

  • Docking Studies : Predict interactions with bacterial enzyme targets (e.g., DNA gyrase) .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with antibacterial potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.